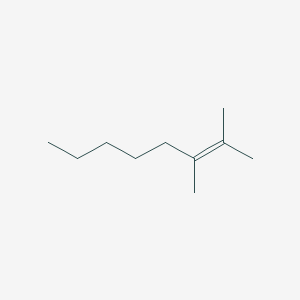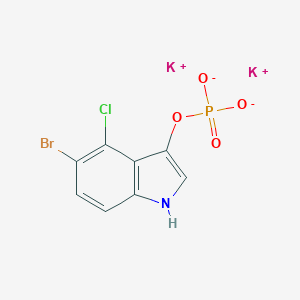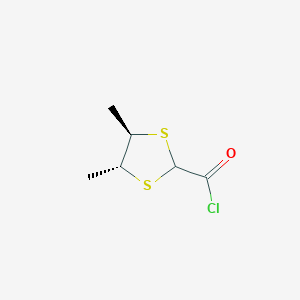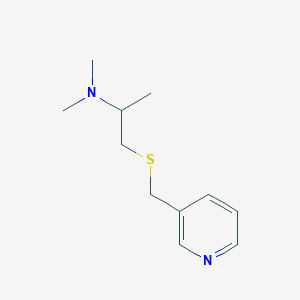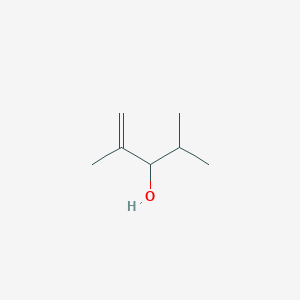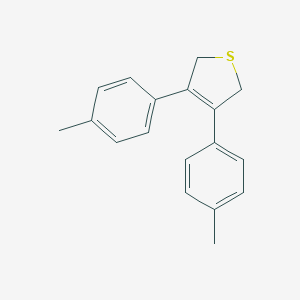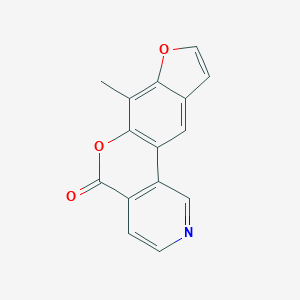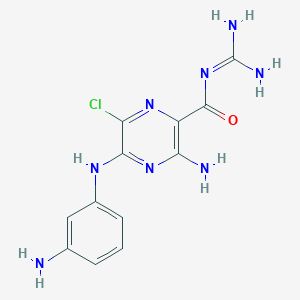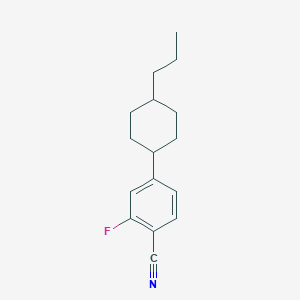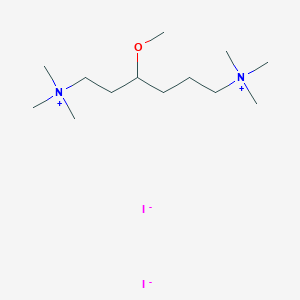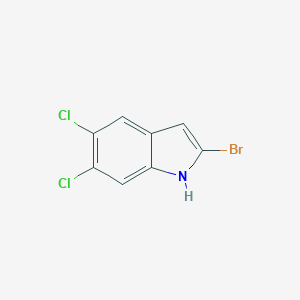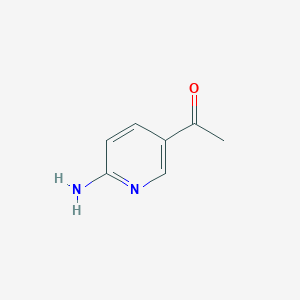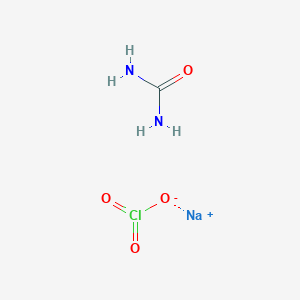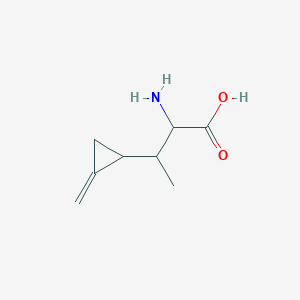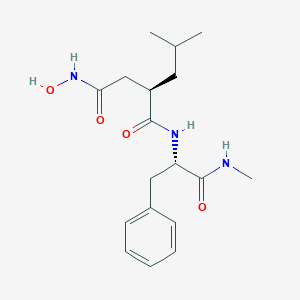
Methylamino-phenylalanyl-leucyl-hydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamino-phenylalanyl-leucyl-hydroxamic acid (also known as MLN-9708) is a proteasome inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Mecanismo De Acción
MLN-9708 works by inhibiting the proteasome, which is a cellular complex responsible for breaking down proteins. By inhibiting the proteasome, MLN-9708 prevents the degradation of regulatory proteins that control cell growth and division, leading to the accumulation of toxic proteins and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer properties, MLN-9708 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels form. This effect may be useful in treating diseases such as macular degeneration and diabetic retinopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MLN-9708 in lab experiments is its high potency and specificity for the proteasome. This makes it a useful tool for studying proteasome function and its role in various cellular processes. However, one limitation of using MLN-9708 is its potential toxicity to non-cancerous cells, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MLN-9708. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with MLN-9708. Finally, there is ongoing research into the use of MLN-9708 in combination with other cancer therapies to improve treatment outcomes.
Métodos De Síntesis
MLN-9708 is synthesized using a modified version of the conventional solid-phase peptide synthesis method. The process involves the coupling of various amino acids to form the desired peptide sequence, followed by the addition of a hydroxamic acid group at the C-terminus.
Aplicaciones Científicas De Investigación
MLN-9708 has been extensively studied for its potential use in cancer treatment. It has shown efficacy against a wide range of cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. The compound has also been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
108383-58-0 |
|---|---|
Nombre del producto |
Methylamino-phenylalanyl-leucyl-hydroxamic acid |
Fórmula molecular |
C18H27N3O4 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2R)-N'-hydroxy-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-12(2)9-14(11-16(22)21-25)17(23)20-15(18(24)19-3)10-13-7-5-4-6-8-13/h4-8,12,14-15,25H,9-11H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t14-,15+/m1/s1 |
Clave InChI |
MOPRTFSMCQNUCT-CABCVRRESA-N |
SMILES isomérico |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
SMILES canónico |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC |
Sinónimos |
3-((benzyl)(methylaminocarbonyl)methylaminocarbonyl)N-hydroxy-5-methylhexanamide 3-BMMHMH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



